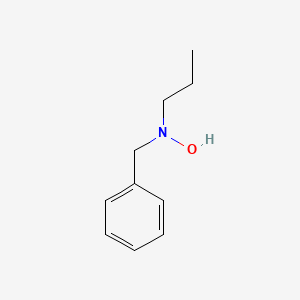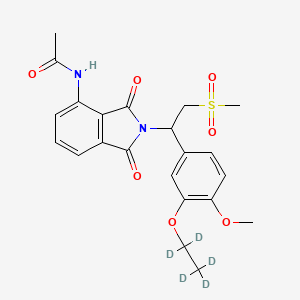
(Rac)-Apremilast D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Apremilast D5 es una forma deuterada de Apremilast, un inhibidor de la fosfodiesterasa 4 (PDE4). Este compuesto se utiliza principalmente en el tratamiento de afecciones inflamatorias como la psoriasis y la artritis psoriásica. La versión deuterada, this compound, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas de Apremilast debido a su estabilidad y trazabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Rac)-Apremilast D5 implica la incorporación de átomos de deuterio en la molécula de Apremilast. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:
Intercambio hidrógeno-deuterio: Este método implica el reemplazo de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio como gas deuterio (D2) o solventes deuterados.
Reactivos deuterados: El uso de reactivos deuterados en el proceso de síntesis también puede introducir átomos de deuterio en la molécula.
Métodos de producción industrial
La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores especializados y técnicas de purificación como la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
(Rac)-Apremilast D5 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, cianuro).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes deuterados.
Aplicaciones Científicas De Investigación
(Rac)-Apremilast D5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Farmacocinética: Estudio de la absorción, distribución, metabolismo y excreción (ADME) de Apremilast en el cuerpo.
Vías metabólicas: Investigación de las vías metabólicas e identificación de los metabolitos de Apremilast.
Desarrollo de fármacos: Desarrollo de nuevos inhibidores de la PDE4 con perfiles de eficacia y seguridad mejorados.
Estudios biológicos: Comprensión de los efectos biológicos de Apremilast en varios tipos de células y tejidos.
Aplicaciones industriales: Uso de this compound como estándar de referencia en el control de calidad y las pruebas analíticas.
Mecanismo De Acción
(Rac)-Apremilast D5 ejerce sus efectos inhibiendo la enzima fosfodiesterasa 4 (PDE4), que participa en la degradación del monofosfato de adenosina cíclico (AMPc). Al inhibir la PDE4, this compound aumenta los niveles de AMPc, lo que lleva a la supresión de las respuestas inflamatorias. Los objetivos moleculares y las vías involucradas incluyen la modulación de la producción de citoquinas y la inhibición de los mediadores proinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
Apremilast: La forma no deuterada de (Rac)-Apremilast D5.
Roflumilast: Otro inhibidor de la PDE4 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC).
Cilomilast: Un inhibidor de la PDE4 que se ha investigado para el tratamiento de la EPOC y el asma.
Singularidad
This compound es único debido a la presencia de átomos de deuterio, que proporcionan una mayor estabilidad y permiten un seguimiento preciso en estudios farmacocinéticos y metabólicos. Esto lo convierte en una herramienta valiosa en la investigación científica y el desarrollo de fármacos.
Propiedades
Número CAS |
1258597-61-3 |
|---|---|
Fórmula molecular |
C22H24N2O7S |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-[2-[1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/i1D3,5D2 |
Clave InChI |
IMOZEMNVLZVGJZ-RPIBLTHZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



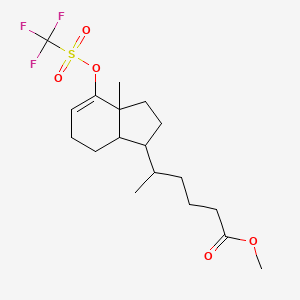
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
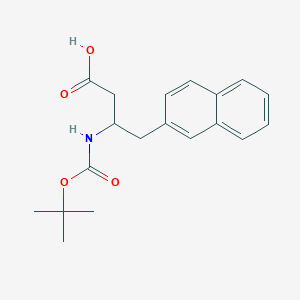

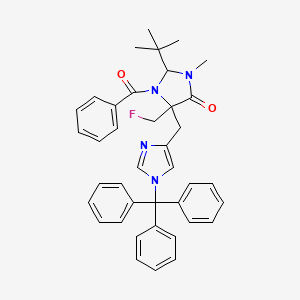
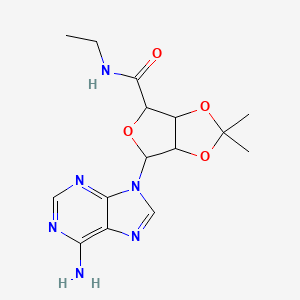
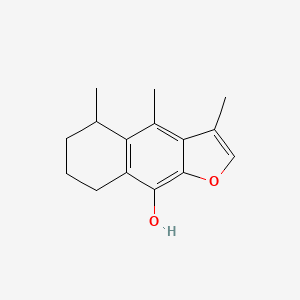

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
